molecular formula C6H12Cl2O2 B13959439 1,2-Dichloro-1,2-diethoxyethane CAS No. 57987-56-1

1,2-Dichloro-1,2-diethoxyethane

Cat. No.: B13959439
CAS No.: 57987-56-1
M. Wt: 187.06 g/mol
InChI Key: OIOOPNIDDHCFGA-UHFFFAOYSA-N
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Description

1,2-Diethoxy-1,2-dichloroethane: is an organic compound with the molecular formula C6H12Cl2O2 . It is a chlorinated hydrocarbon that features two ethoxy groups and two chlorine atoms attached to an ethane backbone. This compound is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethoxy-1,2-dichloroethane can be synthesized through the reaction of ethylene glycol with thionyl chloride, followed by the addition of ethanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1,2-diethoxy-1,2-dichloroethane involves large-scale chemical reactors where ethylene glycol and thionyl chloride are reacted in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethoxy-1,2-dichloroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Simpler hydrocarbons.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1,2-Diethoxy-1,2-dichloroethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a model compound for studying the effects of chlorinated hydrocarbons.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-diethoxy-1,2-dichloroethane exerts its effects involves several molecular targets and pathways:

    Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

    Calcium Overload: It can disrupt calcium homeostasis, causing an overload of calcium ions in cells.

    Blood-Brain Barrier Damage: The compound has been shown to damage the blood-brain barrier, leading to neurotoxicity.

    Neurotransmitter Changes: It can alter neurotransmitter levels, affecting neuronal function and signaling.

Comparison with Similar Compounds

    1,2-Dichloroethane: A chlorinated hydrocarbon used in the production of vinyl chloride and as a solvent.

    1,2-Diethoxyethane: An ethoxy-substituted ethane used in polymer and electrochemistry applications.

    1,2-Dichloroethylene: A chlorinated ethylene used in electronics cleaning and metal cleaning applications.

Uniqueness: 1,2-Diethoxy-1,2-dichloroethane is unique due to its combination of ethoxy and chlorine substituents, which confer distinct chemical reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1,2-dichloro-1,2-diethoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O2/c1-3-9-5(7)6(8)10-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOOPNIDDHCFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(OCC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973558
Record name 1,2-Dichloro-1,2-diethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57987-56-1
Record name Ethane, 1,2-dichloro-1,2-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-1,2-diethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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